molecular formula C10H7N3O4 B169659 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid CAS No. 167626-67-7

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Cat. No.: B169659
CAS No.: 167626-67-7
M. Wt: 233.18 g/mol
InChI Key: FLYKERXELOIGQB-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a chemical compound that features an imidazole ring substituted with a nitrobenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different substituted imidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-(1H-Imidazol-1-YL)-3-aminobenzoic acid.

    Reduction: Formation of various substituted imidazoles.

    Substitution: Formation of derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    4-(1H-Imidazol-1-YL)benzoic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.

    4-(1H-Imidazol-1-YL)-3-aminobenzoic acid: The amino group provides different biological activity compared to the nitro group.

    4-(1H-Imidazol-1-YL)-3-chlorobenzoic acid:

Uniqueness: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is unique due to the presence of both the imidazole ring and the nitrobenzoic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-imidazol-1-yl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYKERXELOIGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353255
Record name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-67-7
Record name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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